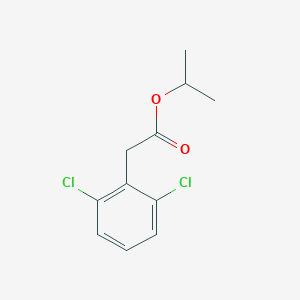
Propan-2-yl 2-(2,6-dichlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(2,6-dichlorophenyl)acetate, also known as Isopropyl (2,6-dichlorophenyl)acetate, is a chemical compound with the molecular formula C11H12Cl2O2 . It has an average mass of 247.118 Da and a monoisotopic mass of 246.021439 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a propan-2-yl group (isopropyl group) attached to an acetate group that is substituted with a 2,6-dichlorophenyl group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics of Propofol
Propofol is known for its rapid onset and recovery times in anesthesia, making it a preferred choice for sedation. Studies have emphasized its pharmacokinetic and pharmacodynamic profiles, highlighting its effects through potentiation of GABA at the GABAA receptor. However, its use requires careful monitoring due to its narrow therapeutic margin and potential for cardiopulmonary disturbances (Sahinovic, Struys, & Absalom, 2018).
Environmental Impact and Biodegradation
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with a similar dichlorophenyl structure to propofol, has focused on its widespread use as a herbicide and the resulting environmental implications. Studies have assessed its toxicology, mutagenicity, and the effectiveness of microbial degradation, highlighting concerns about its presence in various ecosystems and potential health risks (Zuanazzi, Ghisi, & Oliveira, 2020; Magnoli et al., 2020).
Treatment and Recovery from Wastewater
The pesticide production industry, using compounds like 2,4-D, generates wastewater that contains a range of toxic pollutants. Studies have explored treatment options, including biological processes and activated carbon, to remove these contaminants effectively from wastewater, ensuring compliance with environmental regulations (Goodwin et al., 2018).
Bioproduction and Industrial Applications
Research into bio-based platform chemicals has identified the potential for microbial synthesis of compounds like acetoin and butanediol from renewable biomass. These chemicals have applications in food, cosmetics, and as plant growth promoters, with studies focusing on optimizing fermentation processes for improved yield and efficiency (Xiu & Zeng, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
propan-2-yl 2-(2,6-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDVQLKUCUZLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
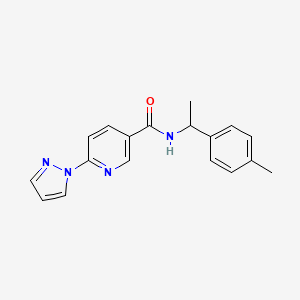
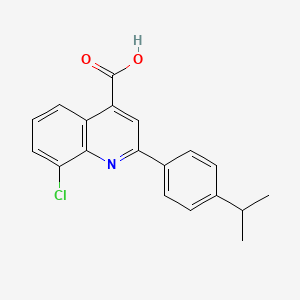
![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)
![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)
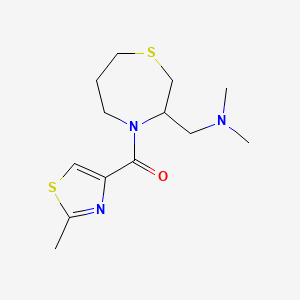
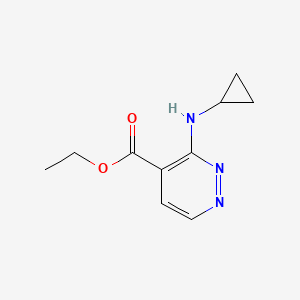
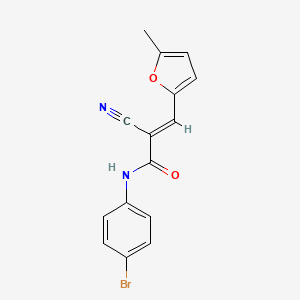
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2958841.png)
![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2958842.png)
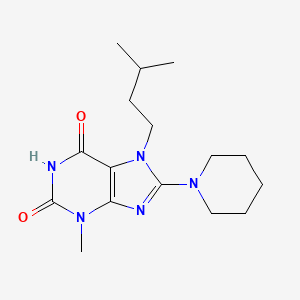
![tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2958845.png)
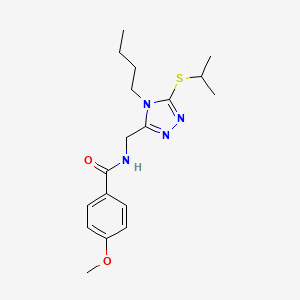
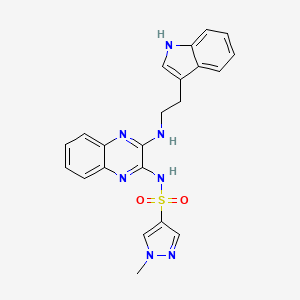
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
